Substituted piperidines-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H39N7O2 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-oxo-5-phenyl-1-[4-[2-[2-(2H-tetrazol-5-yl)ethyl]phenyl]piperidin-1-yl]pentan-2-yl]propanamide |
InChI |
InChI=1S/C29H39N7O2/c1-29(2,30)28(38)31-25(14-8-11-21-9-4-3-5-10-21)27(37)36-19-17-23(18-20-36)24-13-7-6-12-22(24)15-16-26-32-34-35-33-26/h3-7,9-10,12-13,23,25H,8,11,14-20,30H2,1-2H3,(H,31,38)(H,32,33,34,35)/t25-/m1/s1 |
InChI Key |
NLJAGSJEAGPLOW-RUZDIDTESA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |
Canonical SMILES |
CC(C)(C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Substituted Piperidines
Ring-Forming Approaches to the Piperidine (B6355638) Nucleus
Catalytic Hydrogenation and Reduction Strategies for Piperidine Cycle Formation
The catalytic hydrogenation of pyridine (B92270) derivatives represents one of the most direct and atom-economical routes to access the piperidine core. rsc.org This approach has seen significant advancements through the development of various catalytic systems, including transition metals and, to a lesser extent, organocatalysts.
A range of transition metals have been successfully employed to catalyze the hydrogenation of pyridines, each offering distinct advantages in terms of activity, selectivity, and functional group tolerance. asianpubs.org
Rhodium (Rh): Rhodium catalysts are highly effective for the hydrogenation of a wide variety of unprotected pyridines under mild conditions. rsc.org For instance, commercially available rhodium(III) oxide (Rh₂O₃) has been shown to be a highly active catalyst for this transformation. rsc.org Rhodium complexes, such as [Cp*RhCl₂]₂, can efficiently catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts, yielding piperidines. liv.ac.uk Furthermore, rhodium-catalyzed asymmetric hydrogenation has been a key strategy for producing chiral piperidines. dicp.ac.cn A notable development is a rhodium-catalyzed reductive transamination of pyridinium salts, which allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn
Palladium (Pd): Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of pyridinecarbonitriles, which can be tuned to selectively produce either pyridylmethylamines or piperidylmethylamines by adjusting the reaction conditions, such as the amount of acidic additive. rsc.org Bimetallic nanoparticles based on palladium and a base metal like silver or copper have also shown high activity and selectivity in the hydrogenation of pyridine to piperidine under mild conditions. researchgate.net
Ruthenium (Ru): Ruthenium catalysts have been utilized for the double reduction of pyridine derivatives. nih.gov For example, a catalytic ruthenium(II) complex can be employed in the second step of a two-step hydrogenation process to convert an enamine intermediate into the desired piperidine. nih.gov
Cobalt (Co): Heterogeneous cobalt catalysts have been developed for the hydrogenation of various pyridine derivatives. nih.gov For instance, a cobalt catalyst supported on nitrogen-modified titania has demonstrated good activity and selectivity for pyridine hydrogenation under acid-free conditions in water. nih.gov Additionally, cobalt(II) complexes have been used for the double hydroboration of pyridines, leading to tetrahydropyridine (B1245486) derivatives. rsc.orgrsc.org
Table 1: Comparison of Transition Metal Catalysts for Pyridine Hydrogenation
| Metal Catalyst | Common Catalyst Form | Substrate Example | Key Features | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | Rh₂O₃, [Cp*RhCl₂]₂ | Unprotected Pyridines, Pyridinium Salts | High activity under mild conditions, effective for asymmetric synthesis. | dicp.ac.cnrsc.orgliv.ac.uk |
| Palladium (Pd) | Pd/C, Bimetallic Nanoparticles | Pyridinecarbonitriles | Tunable selectivity, high conversion rates. | rsc.orgresearchgate.net |
| Ruthenium (Ru) | Ru(II) Complexes | Enamines (from partial pyridine reduction) | Effective in multi-step hydrogenation processes. | nih.gov |
| Cobalt (Co) | Supported on Nitrogen-Modified Titania, Co(II) Complexes | Pyridine Derivatives | Operates under acid-free conditions, useful for hydroboration. | nih.govrsc.orgrsc.org |
While transition metal catalysis dominates the field of pyridine reduction, organocatalytic methods have emerged as a valuable alternative. These methods avoid the use of potentially toxic and expensive metals. For instance, the enantioselective organocatalytic transfer hydrogenation of 3-cyano- or carbonyl-substituted pyridines has been achieved using Hantzsch esters as the hydrogen source. dicp.ac.cn This approach offers a metal-free route to chiral piperidines, although it is often limited to activated pyridine substrates. dicp.ac.cn
The asymmetric hydrogenation of activated pyridine derivatives, such as pyridinium salts, is a powerful strategy for the synthesis of enantiomerically enriched piperidines. dicp.ac.cn Activating the pyridine ring as a pyridinium salt enhances its reactivity towards hydrogenation and can help to avoid catalyst inhibition by the substrate or product. dicp.ac.cn Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts has been shown to provide 2-aryl-substituted piperidines with high levels of enantioselectivity. dicp.ac.cnnih.gov The use of chiral phosphole-based ligands has been crucial for the success of this approach. nih.gov
Similarly, the asymmetric hydrogenation of unsaturated piperidinones (cyclic enones) offers a direct route to chiral piperidines with defined stereocenters. This method has been successfully applied to the synthesis of various substituted piperidines.
Intramolecular Cyclization Protocols
Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring from acyclic precursors. These methods often allow for a high degree of control over the stereochemistry of the final product.
The intramolecular oxidative amination of alkenes, often referred to as an aza-Wacker reaction, is a valuable tool for the synthesis of nitrogen-containing heterocycles, including piperidines. nih.gov This reaction involves the formation of a new carbon-nitrogen bond and can be catalyzed by palladium complexes. nih.gov The use of molecular oxygen as the terminal oxidant makes this a highly attractive and environmentally benign process. nih.gov Mechanistic studies have shown that these reactions can proceed through either a syn- or anti-aminopalladation pathway, depending on the specific reaction conditions and substrate. nih.gov
Enantioselective variants of this reaction have been developed, allowing for the synthesis of chiral piperidines. These methods often employ chiral ligands to control the stereochemical outcome of the cyclization.
Table 2: Summary of Asymmetric Hydrogenation and Cyclization Methodologies
| Methodology | Substrate Type | Catalyst/Reagent Type | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Activated Pyridinium Salts | Chiral Iridium-Phosphole Complexes | Enantioenriched 2-aryl-substituted piperidines. | dicp.ac.cnnih.gov |
| Organocatalytic Transfer Hydrogenation | Activated Pyridines (e.g., 3-cyanopyridine) | Chiral Organocatalyst (with Hantzsch ester) | Metal-free synthesis of chiral piperidines. | dicp.ac.cn |
| Intramolecular Oxidative Amination | Alkenyl Amines | Palladium Complexes with O₂ | Formation of piperidine ring via C-N bond formation. | nih.gov |
Intermolecular Cyclization and Annulation Strategies
Intermolecular approaches to piperidine synthesis involve the construction of the ring from two or more separate components. These methods are particularly advantageous for rapidly building molecular complexity and accessing a wide range of substitution patterns.
Two-component annulation processes are a cornerstone of intermolecular piperidine synthesis, typically involving the formation of two new bonds between the reacting partners. nih.gov A common strategy is the combination of C-N and C-C bond formation or the formation of two new C-N bonds. nih.gov
Reductive amination is a key transformation in this context, particularly in [5+1] annulation strategies. nih.gov A hydrogen borrowing [5+1] annulation method has been reported, which proceeds via an iridium(III)-catalyzed sequential cascade of hydroxyl oxidation, amination, and imine reduction. nih.gov This approach allows for the stereoselective synthesis of substituted piperidines, and the use of water as a solvent can prevent racemization of enantioenriched substrates. nih.gov
Another example is the palladium-promoted formal [4+2] oxidative annulation of alkyl amides and dienes. nih.gov A notable feature of this reaction is the activation of a C(sp³)-H bond, which is atypical for cycloadditions. nih.gov
The following table highlights examples of two-component annulation processes for piperidine synthesis:
| Component 1 | Component 2 | Reagents/Catalysts | Product Type | Key Features |
| Hydroxyamine intermediate | N/A | Iridium(III) catalyst | C4-substituted piperidines | Hydrogen borrowing [5+1] annulation. nih.gov |
| Alkyl amides | Dienes | Palladium catalyst | 2-substituted piperidine-4-carboxylic acids | Formal [4+2] oxidative annulation with C(sp³)-H activation. nih.gov |
| Alkenes | Allylsulfonamide | NBS, HFIP | Substituted piperidines | Tunable [4+2] annulation. nih.gov |
This table is generated based on the detailed research findings in the referenced articles.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a product that contains substantial portions of all the starting materials. taylorfrancis.comscispace.com MCRs are particularly well-suited for the synthesis of highly functionalized and poly-substituted piperidines, offering significant advantages in terms of operational simplicity, time efficiency, and atom economy. scispace.comrsc.org
A variety of MCRs have been developed for piperidine synthesis. For example, a one-pot, multi-component condensation of aldehydes, amines, and β-ketoesters can be catalyzed by sodium lauryl sulfate (B86663) (SLS) in water at room temperature to produce highly functionalized piperidines. scispace.com Another approach involves the reaction of aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate a wide range of structurally diverse piperidines. acs.org
Copper-catalyzed MCRs have also been employed for the synthesis of poly-substituted 1,2,5,6-tetrahydropyridines under mild conditions. rsc.org Furthermore, a double Mannich reaction involving benzofurans, formaldehyde, and an amino acid ester can lead to N-substituted piperidines fused to the benzofuran (B130515) ring. rsc.org
The following table presents examples of multicomponent reactions for the synthesis of poly-substituted piperidines:
| Reactants | Catalyst/Solvent | Product Type | Key Features |
| Aldehydes, amines, β-ketoesters | Sodium lauryl sulfate (SLS)/Water | Highly functionalized piperidines | Green synthesis in an aqueous medium at room temperature. scispace.com |
| Aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, Meldrum's acid | N/A | Poly-substituted piperidines with a Meldrum's acid moiety | Pseudo five-component reaction for diversity-oriented synthesis. acs.org |
| Alkenes, N-aminopyridinium ylide, di-tert-butyl-diazodicarboxylate | Copper | Poly-substituted 1,2,5,6-tetrahydropyridines | Mild reaction conditions. rsc.org |
| Benzofurans, formaldehyde, glycine (B1666218) methyl ester hydrochloride | Acetic acid | Benzofuran-fused piperidines | Double Mannich reaction utilizing C(sp³)–H and C(sp²)–H bonds. rsc.org |
| Aldehydes, amines, β-ketoesters | Silica sulfuric acid (SSA) | Highly functionalized piperidines | Involves intermolecular Mannich and intramolecular Mannich-type reactions. nih.gov |
This table is generated based on the detailed research findings in the referenced articles.
Ring-Closing Metathesis (RCM) in Piperidine Ring Construction
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated cyclic compounds, including the piperidine ring system. wikipedia.org This reaction, catalyzed by metal complexes, typically ruthenium-based catalysts like Grubbs' or Schrock's catalysts, facilitates the intramolecular metathesis of two terminal alkenes to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.orgsemanticscholar.org The functional group tolerance of modern RCM catalysts allows for the synthesis of structurally complex piperidine derivatives containing a wide array of functionalities. wikipedia.org
The strategic application of RCM in piperidine synthesis involves the preparation of acyclic precursors containing two terminal alkene moieties appropriately positioned to favor the formation of a six-membered ring upon cyclization. semanticscholar.org These dialkenyl amine, amide, or carbamate (B1207046) substrates can be readily synthesized and subsequently subjected to RCM conditions to afford tetrahydropyridine derivatives, which can be further functionalized or reduced to the corresponding substituted piperidines. semanticscholar.org The efficiency of the RCM reaction can be influenced by factors such as the nature of the catalyst, the solvent, and the substitution pattern of the diene precursor. semanticscholar.org
A notable application of RCM is in the synthesis of bridged azabicyclic structures. For instance, the RCM of cis-2,6-dialkenyl-N-acyl piperidine derivatives provides a facile route to azabicyclo[m.n.1]alkenes. nih.gov This strategy has been successfully employed in the preparation of functionalized 8-azabicyclo[3.2.1]octanes, which are valuable intermediates for the synthesis of tropane (B1204802) alkaloids. nih.gov Furthermore, RCM has been utilized in the synthesis of aromatic heterocycles, where a subsequent elimination step after the ring closure leads to the formation of substituted pyridines. nih.gov
Table 1: Examples of Ruthenium-Catalyzed RCM in Piperidine Synthesis
| Catalyst | Substrate Type | Product | Reference |
| Grubbs' Catalyst (1st Gen) | Divinylpiperidine | Isoquinuclidine | semanticscholar.org |
| Grubbs' Catalyst (2nd Gen) | Dialkenyl Amine | Tetrahydropyridine | semanticscholar.org |
| Hoveyda-Grubbs' Catalyst | N-Acyl Dialkenyl Piperidine | Azabicyclo[m.n.1]alkene | nih.gov |
Ring Expansion Methodologies (e.g., from Prolinols)
Ring expansion methodologies offer an alternative and efficient strategy for the synthesis of substituted piperidines, particularly from readily available smaller ring systems such as pyrrolidines. A prominent example is the ring expansion of prolinols, which are chiral building blocks derived from the amino acid proline. This approach provides access to optically active 3-substituted piperidines. nih.gov
The key step in this transformation is the generation of an aziridinium (B1262131) intermediate from the prolinol derivative. nih.govresearchgate.netacs.org This highly reactive three-membered ring intermediate can then be opened by a variety of nucleophiles. The regioselectivity of the nucleophilic attack determines the final substitution pattern of the resulting piperidine ring. nih.govresearchgate.net The reaction can proceed under either kinetic or thermodynamic control, depending on the nature of the nucleophile and the reaction conditions. nih.gov
For instance, the activation of N-alkyl prolinols with a fluorinating agent can lead to the formation of an aziridinium intermediate that reacts with an azide (B81097) source to produce 3-azidopiperidines. acs.org These azido-substituted piperidines can then be readily reduced to the corresponding 3-aminopiperidines, which are valuable synthons in medicinal chemistry. acs.org This methodology has been successfully applied to the synthesis of various biologically active compounds, including iminosugars such as 4-amino-1,4,5-trideoxy-1,5-imino-D-ribitol. rsc.orgdongguk.edu
Table 2: Ring Expansion of Prolinols to Substituted Piperidines
| Prolinol Derivative | Nucleophile | Product | Reference |
| N-Alkyl Prolinol | Azide | 3-Azidopiperidine | acs.org |
| 1-Benzyl-2-(methylsulfonyloxymethyl)pyrrolidine | Various Nucleophiles | 3-Substituted 1-Benzylpiperidines | rsc.org |
| N-Substituted Prolinol | Grignard Reagents | 2-Phenylpiperidin-3-ol Derivatives | researchgate.net |
Stereoselective Synthesis of Substituted Piperidines
The development of stereoselective methods for the synthesis of substituted piperidines is of paramount importance due to the prevalence of chiral piperidine scaffolds in a vast number of natural products and pharmaceuticals. nih.govacs.org Controlling the three-dimensional arrangement of substituents on the piperidine ring is crucial for achieving the desired biological activity.
Asymmetric Catalysis in Piperidine Synthesis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Induction)
Asymmetric catalysis has revolutionized the synthesis of chiral molecules, and its application to piperidine synthesis has provided efficient routes to enantioenriched products. Both organocatalysis and metal-catalyzed asymmetric induction have proven to be powerful strategies.
Organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations. acs.org For example, O-TMS protected diphenylprolinol has been used to catalyze a domino Michael addition/aminalization process between aldehydes and nitroolefins to construct polysubstituted piperidines with the formation of four contiguous stereocenters in a single step and with excellent enantioselectivity. acs.orgnih.gov Proline and its derivatives are also effective organocatalysts for the asymmetric synthesis of 2-substituted piperidine-type alkaloids through a biomimetic approach. acs.org Hybrid bio-organocatalytic cascades, combining the action of a transaminase with an organocatalyst like proline, have been developed for the synthesis of 2-substituted piperidines. nih.govrsc.orgrsc.org
Metal-catalyzed asymmetric induction employs chiral transition metal complexes to control the stereochemical outcome of reactions. A notable example is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. This method allows for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are precursors to clinically important molecules like Preclamol and Niraparib. acs.orgnih.govsnnu.edu.cn Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters provides a route to chiral 2,3-cis-disubstituted piperidines. nih.gov Furthermore, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed for the synthesis of chiral disubstituted piperazin-2-ones, which can be converted to chiral piperazines. rsc.org
Table 3: Examples of Asymmetric Catalysis in Piperidine Synthesis
| Catalytic System | Reaction Type | Product Type | Reference |
| O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Polysubstituted Piperidines | acs.orgnih.gov |
| L-Proline | Biomimetic Mannich Reaction | 2-Substituted Piperidines | acs.org |
| Rhodium/(S)-BINAP | Asymmetric Carbometalation | 3-Substituted Tetrahydropyridines | acs.orgnih.govsnnu.edu.cn |
| Copper/(S,S)-Ph-BPE | Cyclizative Aminoboration | 2,3-cis-Disubstituted Piperidines | nih.gov |
Chiral Auxiliary-Mediated Approaches to Enantiopure Piperidines
Chiral auxiliary-mediated synthesis is a classical yet reliable strategy for achieving high levels of stereocontrol in the synthesis of enantiopure piperidines. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical course of subsequent reactions. After the desired stereocenter(s) have been established, the auxiliary is removed to afford the enantioenriched product.
Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been effectively employed in the stereoselective synthesis of chiral piperidine derivatives. cdnsciencepub.comresearchgate.net For instance, a domino Mannich–Michael reaction of Danishefsky's diene with aldimines derived from an O-pivaloylated arabinosylamine furnishes N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further elaborated through conjugate additions or alkylations to yield a variety of substituted piperidinones. cdnsciencepub.comresearchgate.net
Phenylglycinol-derived oxazolopiperidone lactams are another class of versatile chiral intermediates. researchgate.net These lactams, which are available in both enantiomeric forms, allow for the regiocontrolled and stereocontrolled introduction of substituents at various positions of the piperidine ring. researchgate.net This methodology provides access to a wide range of enantiopure polysubstituted piperidines and related fused heterocyclic systems. researchgate.net The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which effectively shields one face of the reactive intermediate from attack. researchgate.net
Table 4: Chiral Auxiliaries in Piperidine Synthesis
| Chiral Auxiliary | Key Reaction | Product Class | Reference |
| D-Arabinopyranosylamine | Domino Mannich–Michael | Dehydropiperidinones | cdnsciencepub.comresearchgate.net |
| Phenylglycinol | Cyclocondensation | Oxazolopiperidone Lactams | researchgate.net |
Desymmetrization Strategies for Chiral Piperidine Scaffolds
Desymmetrization of meso or prochiral compounds is an elegant and efficient strategy for the synthesis of chiral molecules, including substituted piperidines. chinesechemsoc.org This approach involves the stereoselective transformation of a symmetrical starting material into a chiral product by differentiating between two or more enantiotopic or diastereotopic groups or faces.
A conceptually novel approach to the enantiocontrolled synthesis of 2,6-disubstituted piperidines involves the desymmetrization of meso-2,6-dimethoxy-η-(3,4,5)-dihydropyridinylmolybdenum complexes. acs.orgnih.gov By protecting the piperidine nitrogen with a chiral urethane (B1682113) derived from (+)- or (–)-trans-2-(α-cumyl)cyclohexyl (TCC), a highly diastereoselective methoxide (B1231860) abstraction can be achieved. acs.org This is followed by sequential nucleophilic additions to generate the desired 2,6-disubstituted piperidine precursors. acs.orgnih.gov
Organocatalysis has also been successfully applied to the desymmetrization of piperidine precursors. An enantioselective intramolecular aza-Michael reaction, catalyzed by a cinchona alkaloid derivative, has been used to desymmetrize substrates to afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org Furthermore, rhodium(I)-catalyzed asymmetric allylic substitution has been employed for the desymmetrization of meso cyclopent-2-ene-1,4-diols, a methodology that has been applied to the synthesis of enantioenriched piperidine derivatives. organic-chemistry.org
Table 5: Desymmetrization Approaches to Chiral Piperidines
| Substrate Type | Catalyst/Reagent | Product Type | Reference |
| meso-Dihydropyridinylmolybdenum Complex | Chiral Urethane | 2,6-Disubstituted Piperidines | acs.orgnih.gov |
| Prochiral Dienyl Amine | 9-Amino-9-deoxy-epi-hydroquinine | 2,5- and 2,6-Disubstituted Piperidines | rsc.org |
| meso-Cyclopent-2-ene-1,4-diol | Rhodium(I)/Chiral Ligand | Precursors for Piperidine Derivatives | organic-chemistry.org |
Chemo-Enzymatic Approaches to Enantioenriched Piperidines
Chemo-enzymatic synthesis combines the advantages of chemical synthesis and biocatalysis to create efficient and sustainable routes to enantioenriched compounds. nih.gov Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the synthesis of chiral piperidines. nih.govacs.org
A powerful chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.orgthieme-connect.comchemrxiv.orgresearchgate.net This strategy involves a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into the desired chiral piperidines. nih.govacs.orgchemrxiv.org This method has been successfully applied to the synthesis of the antipsychotic drugs Preclamol and OSU-6162, as well as key intermediates for the anticancer drug Niraparib. nih.govchemrxiv.org
Enzymatic kinetic resolution is another valuable chemo-enzymatic technique. This method involves the selective reaction of one enantiomer of a racemic mixture, catalyzed by an enzyme, allowing for the separation of the unreacted enantiomer and the product. nih.govacs.org For example, the kinetic resolution of piperidine atropisomers, which are intermediates in the synthesis of the farnesyl protein transferase inhibitor SCH66336, has been achieved through enzyme-catalyzed acylation. nih.govacs.org Lipases are commonly used for this purpose, and the choice of acylating agent and solvent can be optimized to achieve high enantiomeric excess. nih.govacs.org
Table 6: Chemo-Enzymatic Synthesis of Enantioenriched Piperidines
| Enzymatic Step | Key Enzymes | Application | Reference |
| Asymmetric Dearomatization | Amine Oxidase, Ene Imine Reductase | Synthesis of Preclamol, OSU-6162, Niraparib Intermediates | nih.govacs.orgthieme-connect.comchemrxiv.orgresearchgate.net |
| Kinetic Resolution | Lipase (e.g., Toyobo LIP-300) | Synthesis of SCH66336 Intermediate | nih.govacs.org |
Strategic Functionalization and Derivatization of Existing Piperidine Rings
The modification of pre-existing piperidine rings offers a direct route to novel analogs, bypassing the need for de novo ring construction. This approach is particularly valuable for the late-stage functionalization of complex molecules.
Direct functionalization of otherwise unreactive C–H bonds represents a powerful and atom-economical strategy for molecular diversification. acs.org In the context of N-substituted piperidines, significant progress has been made in achieving site-selective C(sp3)–H functionalization. This approach allows for the introduction of various substituents at specific positions on the piperidine ring, a task that can be challenging using traditional synthetic methods. nih.gov
One strategy involves the use of directing groups, which position a catalyst in proximity to a specific C–H bond, thereby facilitating its activation. acs.org For instance, rhodium-catalyzed C–H insertion reactions of donor/acceptor carbenes have been employed for the synthesis of positional analogues of methylphenidate. The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov For example, C2-functionalization can be achieved with N-Boc or N-brosyl-protected piperidines using specific chiral dirhodium catalysts. nih.gov
Another approach leverages the in situ formation of iminium ions from N-alkyl piperidines, followed by nucleophilic addition. This method has demonstrated exceptional selectivity for the endo-cyclic α-position. nih.gov The process, which can be initiated from cyclic tertiary alkylamine N-oxides, allows for the introduction of a wide range of carbon-based nucleophiles, including alkyl, azinyl, and trifluoromethyl groups. nih.gov This strategy has been successfully applied to the late-stage modification of complex bioactive molecules, highlighting its potential in drug discovery programs. nih.gov
Recent research has also explored the use of photoredox catalysis for the C–H functionalization of piperazines, a related N-heterocycle. These methods, which can be transitioned to continuous flow conditions, offer a greener approach by utilizing organic photocatalysts and avoiding toxic reagents. mdpi.com While challenges remain in translating these methods directly to piperidines due to differences in electronic properties, they represent a promising area of future investigation. mdpi.com
Table 1: Catalyst and Protecting Group Control of Site-Selectivity in C-H Functionalization
| N-Protecting Group | Catalyst | Position Functionalized |
|---|---|---|
| N-Boc | Rh2(R-TCPTAD)4 | C2 |
| N-Brosyl | Rh2(R-TPPTTL)4 | C2 |
| N-α-oxoarylacetyl | Rh2(S-2-Cl-5-BrTPCP)4 | C4 |
Data sourced from Chemistry. 2020;26(19):4236-4240. nih.gov
Beyond C-H functionalization, a variety of other methods exist for the derivatization of piperidine scaffolds. These methods often take advantage of the inherent reactivity of the piperidine ring or introduce functional groups that can be further manipulated. For instance, the synthesis of polysubstituted alkylidene piperidines from 1,6-enynes can be achieved via intramolecular radical cyclization. nih.gov
The development of multicomponent reactions has also provided efficient pathways to highly functionalized piperidines. These reactions allow for the construction of complex molecules in a single step from simple starting materials, often with high atom economy. ajchem-a.com
Transition-metal-catalyzed asymmetric allylic substitution (AAS) is a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. figshare.comnih.gov Recently, a novel photoinduced, palladium-catalyzed formal AAS reaction has been developed for piperidine scaffolds. figshare.comacs.org This method integrates photocatalytic desaturation with asymmetric allylic substitution, obviating the need for pre-installed allylic functional groups. figshare.comacs.org
This innovative approach has enabled the facile preparation of sterically congested, optically pure 2-alkyltetrahydropyridine scaffolds from readily available piperidine derivatives. figshare.comacs.org The reaction proceeds with high efficiency, excellent regioselectivity (favoring the α-product), and outstanding enantioselectivities. figshare.comacs.org Computational studies have provided insights into the compatibility of photoinduced radical chemistry with transition-metal-catalyzed AAS, as well as the origins of the observed regioselectivity and enantioselectivity. figshare.comfigshare.com
Table 2: Performance of Photoinduced Pd-Catalyzed Asymmetric Allylic Substitution
| Parameter | Result |
|---|---|
| Number of Examples | 51 |
| Maximum Yield | 96% |
| Regioselectivity | Exclusively α-product |
Data sourced from ACS Catalysis. 2025. acs.org
Skeletal editing, or the precise manipulation of a molecule's core framework, is an emerging and powerful concept in organic synthesis. thieme.de A notable example of this is the photomediated ring contraction of α-acylated saturated heterocycles, including piperidines, to their corresponding five-membered ring systems. nih.govnih.gov This transformation, which proceeds via a Norrish type II reaction, offers an unconventional and orthogonal approach to traditional ring contraction methods. nih.gov
This visible-light-mediated process challenges the existing paradigms for the diversification of heterocyclic scaffolds. nih.govnih.gov The success of this reaction hinges on the different photoreactivities of ketone groups in specific chemical environments. nih.govnih.gov This strategy has been successfully applied to the late-stage remodeling of pharmaceutical derivatives, peptides, and sugars. nih.govnih.gov Furthermore, the reaction has been rendered enantioselective through the use of chiral phosphoric acids. nih.gov The development of this methodology was the result of a productive academic-industrial collaboration. thieme.de
More recently, an oxidative rearrangement approach using a hypervalent iodine(III) reagent has been developed for the ring contraction of N-H piperidines to pyrrolidines. researchgate.net This method proceeds through an iminium ion intermediate that can be trapped by various nucleophiles. researchgate.net
Green Chemistry Approaches in Substituted Piperidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of substituted piperidines, aiming to reduce the environmental impact of chemical processes. This includes the use of non-toxic catalysts, environmentally benign reaction conditions, and the development of more sustainable synthetic routes. nih.govajchem-a.com
A significant focus in green piperidine synthesis is the replacement of hazardous reagents and catalysts with safer alternatives. For example, iron-catalyzed reactions have been developed for the eco-friendly and highly diastereoselective synthesis of substituted cis-2,6-piperidines. organic-chemistry.org
Multicomponent reactions are often inherently greener than traditional multi-step syntheses. An effective and expeditious one-pot, multi-component synthesis of highly functionalized piperidines has been developed using sodium lauryl sulfate (SLS) as a non-toxic, recyclable, and environmentally friendly catalyst in water at room temperature. researchgate.net This protocol offers moderate to high yields and a simple work-up procedure. researchgate.net
Furthermore, an efficient green chemistry approach for the synthesis of N-substituted piperidones has been developed, which presents significant advantages over the classical Dieckman condensation. nih.gov Electrochemical methods are also emerging as a sustainable alternative. For instance, an electrochemical Birch carboxylation of pyridines has been reported, which utilizes CO2 as a green C1 building block and avoids the hazardous reagents associated with the traditional Birch reduction. rsc.org This process is compatible with a range of functional groups and provides direct access to decorated piperidine scaffolds. rsc.org The use of microwave irradiation has also been explored to accelerate reactions and reduce energy consumption in the synthesis of piperazine (B1678402) derivatives, a related class of heterocycles. nih.gov
Table 3: Comparison of Green Chemistry Approaches in Piperidine Synthesis
| Method | Catalyst/Reagent | Solvent | Key Advantages |
|---|---|---|---|
| Multi-component Reaction | Sodium Lauryl Sulfate (SLS) | Water | Non-toxic, recyclable catalyst, ambient temperature |
| Electrochemical Birch Carboxylation | - | - | Avoids hazardous reagents, utilizes CO2 |
| Iron-Catalyzed Equilibration | Iron Catalyst | - | Eco-friendly, highly diastereoselective |
Data compiled from multiple sources. organic-chemistry.orgresearchgate.netrsc.org
Water-Initiated and Solvent-Free Methodologies
In the pursuit of environmentally benign and efficient chemical processes, water-initiated and solvent-free reactions have emerged as powerful tools in the synthesis of substituted piperidines. ajchem-a.com These "green" methods address the growing need to reduce or eliminate the use of volatile and often toxic organic solvents. ajchem-a.com
Water, as a solvent, can play a unique role in catalyzing organic reactions, sometimes through mechanisms involving hydrogen bonding. ajchem-a.com Research has demonstrated that certain conversions of substituted pyridines into the corresponding piperidines can be successfully carried out in water. nih.gov For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine (B1676169) has been effective for the acid-free hydrogenation of various pyridine derivatives in an aqueous medium, achieving good yields and selectivity. nih.gov The use of water as a solvent can also be advantageous in preventing the racemization of enantioenriched substrates, thereby enabling highly enantioselective synthesis of C4-substituted piperidines. nih.gov
Solvent-free, or neat, reaction conditions represent another significant advancement in green chemistry. These reactions, often facilitated by heating, can lead to higher reaction rates, and simplified purification processes. One study investigated the one-pot synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β-ketoesters using tartaric acid as a catalyst. nih.gov While methanol (B129727) was found to be the optimal solvent, the reaction also proceeded under solvent-free conditions, albeit with a moderate yield of 25%. nih.gov This highlights both the potential and the challenges of eliminating solvents entirely from such multi-component reactions. nih.gov
These methodologies align with the principles of green chemistry by reducing waste, avoiding hazardous substances, and improving atom economy. ajchem-a.comrsc.org
Table 1: Examples of Water-Involved and Solvent-Free Piperidine Synthesis This table is interactive and allows for sorting and filtering of data.
| Reaction Type | Catalyst/Conditions | Solvent | Key Findings | Yield | Reference |
|---|---|---|---|---|---|
| Hydrogenation of Pyridines | Heterogeneous Cobalt Catalyst | Water | Acid-free hydrogenation with good selectivity. | Good | nih.gov |
| Multi-component Reaction | Tartaric Acid | Solvent-Free | Synthesis of highly substituted piperidines. | Moderate (25%) | nih.gov |
| Cyclocondensation | Microwave Irradiation | Alkaline Aqueous Medium | One-pot synthesis from alkyl dihalides and primary amines. | Not specified | organic-chemistry.org |
Biocatalytic Carbon-Hydrogen Oxidation for Piperidine Modification
A groundbreaking approach for the functionalization of piperidines involves the strategic use of enzymes to perform selective carbon-hydrogen (C–H) oxidation. researchgate.netnih.gov This biocatalytic method offers a pathway for rapid, modular, and stereoselective modification of the piperidine scaffold, which has traditionally been a significant challenge in synthetic chemistry. nih.govmedhealthreview.com
Modern drug discovery efforts increasingly focus on complex, three-dimensional molecules to interact more specifically with biological targets. chemistryviews.org Piperidines are crucial components in this endeavor, but their derivatization has been less straightforward compared to flat, aromatic systems like pyridine. researchgate.netnih.gov
A recently developed strategy elegantly combines robust biocatalytic C-H oxidation with radical cross-coupling to streamline the synthesis of complex piperidines. nih.gov This two-step process significantly simplifies what were previously lengthy, multi-step syntheses. medhealthreview.comsciencedaily.com
Enzymatic C–H Oxidation : In the first step, enzymes are used to precisely install hydroxyl (-OH) groups at specific, unactivated C-H bonds on the piperidine ring. medhealthreview.com Researchers have successfully employed enzymes such as trans-4-proline hydroxylase (trans-P4H), an engineered proline-4-hydroxylase (P4H810), and ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) to hydroxylate inexpensive carboxylated piperidines. chemistryviews.org This enzymatic step is highly selective, enabling both enantio- and diastereoselective functionalization. researchgate.netnih.gov
Radical Cross-Coupling : The resulting hydroxylated piperidines serve as versatile intermediates for the second step, which involves radical cross-coupling reactions. chemistryviews.org Techniques like nickel-electrocatalytic decarboxylative cross-coupling are used to form new carbon-carbon bonds, attaching various molecular fragments to the piperidine core. medhealthreview.comchemistryviews.org This method avoids the need for expensive catalysts like palladium and protective groups that are often required in traditional cross-coupling chemistry. medhealthreview.com
This chemo-enzymatic cascade has proven effective for synthesizing a range of high-value piperidines found in pharmaceuticals and natural products. medhealthreview.com For example, the synthesis of N-Boc-3-hydroxy-2-phenylpiperidine was achieved in a direct and diastereoselective manner. chemistryviews.org This combined approach can reduce synthetic routes from as many as 17 steps down to a mere 2 to 5, enhancing efficiency and making the production of complex molecules more cost-effective. medhealthreview.comsciencedaily.com
Table 2: Biocatalytic C-H Oxidation for Piperidine Functionalization This table is interactive and allows for sorting and filtering of data.
| Enzyme | Substrate Type | Transformation | Key Advantage | Example Product | Reference |
|---|---|---|---|---|---|
| trans-4-proline hydroxylase (trans-P4H) | 2-Carboxylated Piperidines | C-H Hydroxylation | High selectivity | Hydroxylated piperidine intermediates | chemistryviews.org |
| Engineered proline-4-hydroxylase (P4H810) | 2-Carboxylated Piperidines | C-H Hydroxylation | High selectivity | Hydroxylated piperidine intermediates | chemistryviews.org |
| Ectoine 5-hydroxylase (SaEctD) | 3-Carboxylated Piperidines | C-H Hydroxylation | Functionalizes previously challenging substrates | Hydroxylated piperidine intermediates | chemistryviews.org |
| 6-HDNO / Ene-Imin Reductase (EneIRED) | N-substituted tetrahydropyridines | Chemo-enzymatic dearomatization | Prepares stereo-enriched 3- and 3,4-disubstituted piperidines | Preclamol, OSU-6162 | nih.govacs.org |
Mechanistic Investigations and Reaction Dynamics in Substituted Piperidine Chemistry
Elucidation of Reaction Mechanisms
The synthesis of substituted piperidines is achieved through a variety of reaction pathways, each with distinct mechanisms that have been the subject of detailed investigation. Understanding these mechanisms is crucial for optimizing reaction conditions, controlling stereoselectivity, and expanding the scope of synthetic methodologies.
Cascade Mechanisms: Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, all within a single pot and under the same reaction conditions. wikipedia.org This approach is highly efficient for building molecular complexity. wikipedia.org A notable example in piperidine (B6355638) synthesis is the hydrogen borrowing [5 + 1] annulation method, which proceeds through two iridium(III)-catalyzed sequential cascades. nih.gov The mechanism involves the oxidation of a hydroxyl group, amination, and subsequent imine reduction via hydrogen transfer, leading to the formation of two new C-N bonds and the stereoselective synthesis of substituted piperidines. nih.gov Multi-enzyme cascades have also been developed, utilizing enzymes like galactose oxidase and imine reductase to convert protected amino alcohols into aminopiperidines in a one-pot process, which helps prevent the racemization of sensitive intermediates. rsc.org
Radical Processes: Radical-mediated reactions offer powerful methods for constructing piperidine rings. These processes often involve the cyclization of nitrogen-centered or carbon-centered radicals. For instance, a photoredox strategy has been developed for spiropiperidine synthesis where an organic photoredox catalyst generates an aryl radical from a linear aryl halide precursor. nih.gov This radical then undergoes regioselective cyclization followed by a hydrogen-atom transfer to yield complex spiropiperidines under mild conditions. nih.gov Another approach involves a chiral copper catalyst that enables the regio- and enantioselective δ C-H cyanation of acyclic amines. nih.gov This method intercepts a nitrogen-centered radical relay mechanism, effectively interrupting the classic Hofmann-Löffler-Freytag reaction to achieve enantioselective C-C bond formation, leading to chiral piperidines. nih.gov Radical cyclization can also be initiated by the addition of borane (B79455) to 1,6-enynes or through the intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst. nih.gov
Annulation Pathways: Annulation reactions are a cornerstone of piperidine synthesis, involving the formation of a new ring onto a pre-existing structure. Tunable [3+2] and [4+2] annulations provide divergent pathways to access N-heterocycles from simple olefins. nih.govrsc.org The course of these reactions, leading to either pyrrolidines or piperidines, can be controlled by switching between radical and polar cyclization pathways through careful selection of halogenation reagents, concentration, and solvent. nih.gov For the [4+2] piperidine protocol, a proposed intermediate is formed from the reaction of an allylsulfonamide with NBS, which then generates a nitrogen-centered radical that couples with a styrene. nih.gov Gold-catalyzed annulation procedures have also been developed, allowing for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com
The direct observation of reactive intermediates in piperidine synthesis is often challenging, necessitating the use of trapping experiments to provide evidence for their existence and reactivity. A significant breakthrough has been the generation and trapping of the highly reactive 3,4-piperidyne intermediate. nih.gov This was achieved by treating a silyl (B83357) triflate precursor with cesium fluoride, and the resulting piperidyne was successfully trapped in a series of Diels-Alder reactions with agents like tetracyclone, 2-pyrone, and 2,5-dimethylfuran (B142691) to produce various annulated piperidine products. nih.gov The 3,4-piperidyne intermediate was also trapped with nucleophiles such as imidazole (B134444) and morpholine. nih.gov
In other mechanistic studies, the trapping of methanimine, an incredibly unstable intermediate, has been explored for the synthesis of piperidine-based N-heterocycles via an in situ aza-Diels–Alder reaction. acs.org Similarly, in tunable annulation reactions, a key intermediate was isolated and shown to be viable for generating a nitrogen-centered radical necessary for piperidine formation. nih.gov Kinetic resolution studies of N-Boc-2-aryl-4-methylenepiperidines provide evidence for configurationally stable intermediate organolithium species, which can be trapped with electrophiles like methyl chloroformate while retaining stereochemistry. acs.orgnih.gov
| Trapping Agent | Intermediate | Product Type | Reference |
| Tetracyclone | 3,4-piperidyne | Tetrahydroisoquinoline | nih.gov |
| 2-Pyrone | 3,4-piperidyne | Tetrahydroisoquinoline | nih.gov |
| 2,5-Dimethylfuran | 3,4-piperidyne | Piperidine-fused [2.2.1]-bridged bicyclic | nih.gov |
| Imidazole | 3,4-piperidyne | Nucleophilic addition product | nih.gov |
| Dienes | Methanimine | Piperidine-based N-heterocycles | acs.org |
| MeOCOCl | 2-Lithiopiperidine | 2,2-disubstituted piperidine | acs.org |
Kinetic Studies and Reaction Rate Analysis
Kinetic studies are essential for understanding the dynamics of piperidine-forming reactions, allowing for the determination of rate laws, the identification of rate-determining steps, and the quantification of solvent and temperature effects.
In the context of copper-catalyzed intramolecular C-H amination for piperidine synthesis, kinetic isotope effect (KIE) experiments were performed. A primary KIE with a kH/kD value of 4.2 was measured for the six-membered ring cyclization, suggesting that C-H bond cleavage is involved in the rate-determining step of this transformation. nih.govacs.org
The choice of solvent can significantly impact the rate and mechanism of piperidine synthesis by influencing the relative stabilization of reactants and the transition state through solvation. ajgreenchem.comajgreenchem.com In the synthesis of substituted piperidines from 4-methylbenzaldehyde, aniline, and ethyl acetoacetate, the reaction rate was studied in both methanol (B129727) and ethanol (B145695). ajgreenchem.comajgreenchem.com The results indicated that the reaction rate is lower in methanol (dielectric constant ε = 32.70 at 25 °C) compared to ethanol (ε = 24.55 at 25 °C), a solvent with a lower dielectric constant. ajgreenchem.comajgreenchem.com Despite methanol being previously considered a desirable solvent, ethanol was shown to accelerate the reaction rate more effectively. ajgreenchem.comnih.gov This effect is attributed to the specific solvation of the transition state. ajgreenchem.comajgreenchem.com The rate of thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide was also found to be dependent on the nucleophilic solvation capability of various protic solvents. rsc.org
The effect of temperature on reaction rates allows for the determination of important thermodynamic and kinetic activation parameters. For the synthesis of substituted piperidines, reactions were carried out at various temperatures (e.g., 25, 30, 35, and 40 °C), and the rate constants were used to calculate the activation energy (Ea), enthalpy of activation (ΔHǂ), entropy of activation (ΔSǂ), and Gibbs free energy of activation (ΔGǂ) using the Arrhenius and Eyring equations. ajgreenchem.comajgreenchem.com
In a comparative study using methanol and ethanol as solvents, the activation energy (Ea) was found to be significantly higher in methanol (104.2 kJ·mol⁻¹) than in ethanol (46.9 kJ·mol⁻¹), indicating that the reaction proceeds more readily in ethanol. ajgreenchem.com The positive values for ΔHǂ in both solvents suggest that the reactions are endothermic. The large negative values for ΔSǂ indicate that the transition state is more ordered and structured than the initial reactants, which is consistent with a mechanism involving the association of multiple reactant molecules. ajgreenchem.com
| Solvent | Ea (kJ·mol⁻¹) | ΔHǂ (kJ·mol⁻¹) | ΔSǂ (J·mol⁻¹·K⁻¹) | ΔGǂ (kJ·mol⁻¹) at 298 K | Reference |
| Methanol | 104.2 | 101.7 | -2.8 | 102.5 | ajgreenchem.com |
| Ethanol | 46.9 | 44.4 | -130.6 | 83.3 | ajgreenchem.com |
Investigations into Chemo-, Regio-, and Stereoselectivity
The selective synthesis of substituted piperidines is a critical challenge in organic chemistry, driven by the prevalence of this motif in pharmaceuticals and natural products. Achieving control over the chemo-, regio-, and stereochemical outcomes of synthetic transformations is paramount. Mechanistic investigations have revealed that the selectivity of these reactions is governed by a complex interplay of factors including the nature of the catalyst, the structure of the substrate, and the specific reaction conditions employed. Understanding these dynamics allows for the rational design of synthetic routes to access specific isomers of polysubstituted piperidines with high fidelity.
Origins of Diastereoselectivity and Enantioselectivity in Asymmetric Piperidine Synthesis
The three-dimensional architecture of piperidine-containing molecules is crucial to their biological function, making stereocontrol a central goal in their synthesis. The origins of diastereoselectivity and enantioselectivity are rooted in the mechanisms of the bond-forming reactions used to construct or functionalize the piperidine ring. Various strategies have been developed to influence the stereochemical outcome, ranging from catalyst-controlled reactions to substrate-induced diastereoselection and the use of chiral auxiliaries.
One powerful strategy involves the catalytic asymmetric hydrogenation of pyridine (B92270) precursors. For instance, the hydrogenation of substituted pyridines often proceeds to give cis-piperidines as the major product. whiterose.ac.uk Subsequent epimerization, facilitated by conformational control, can then be used to access the corresponding trans-diastereoisomers. whiterose.ac.uk Similarly, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using chiral ligands like MeO-BoQPhos has proven effective for preparing enantioenriched 2-alkyl piperidines with high levels of enantioselectivity. nih.gov
Another major approach is the asymmetric cyclization of acyclic precursors. Organocatalysis has been successfully applied to the intramolecular aza-Michael reaction (IMAMR) of N-tethered alkenes. The combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov In other cyclization strategies, such as the acid-mediated 6-endo-trig cyclization of enones, the diastereomeric ratio of the product can be time-dependent; a kinetically favored trans-isomer may convert into the more thermodynamically stable cis-form over a longer reaction time. nih.gov
The nitro-Mannich reaction provides a robust method for establishing stereocenters that are later incorporated into the piperidine ring. The diastereoselective reaction between β-substituted nitroalkanes and a glyoxylate (B1226380) imine can produce β-nitro-amines with high selectivity for the syn, anti-diastereoisomers, which then undergo reductive cyclization to yield stereochemically pure piperidines with three contiguous stereocenters. researchgate.net Chiral phosphoric acid-catalyzed intramolecular cyclization of unsaturated acetals has also been used to synthesize functionalized chiral piperidines. umich.edu A notable feature of this method is the potential for in situ enantioenrichment, where the minor enantiomer of the enol ether product is selectively acetalized, thereby increasing the enantiomeric excess of the desired product over the course of the reaction. umich.edu
Rhodium-catalyzed reactions have been particularly effective for creating enantioenriched 3-substituted piperidines. A key method involves the asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine (B1217469) derivative. This Rh-catalyzed asymmetric carbometalation furnishes 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the final piperidine product. acs.orgnih.govsnnu.edu.cn
| Entry | Aryl Boronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenyl boronic acid | 3a | 81 | 96 |
| 2 | 4-Tolylboronic acid | 3b | 82 | 97 |
| 3 | 4-Methoxyphenylboronic acid | 3c | 85 | 96 |
| 4 | 4-Fluorophenylboronic acid | 3d | 78 | 95 |
| 5 | Naphthalen-2-ylboronic acid | 3e | 88 | 98 |
This table presents data on the Rh-catalyzed asymmetric carbometalation of phenyl carbamate (B1207046) dihydropyridine with various aryl boronic acids, showcasing the high yields and enantioselectivities achieved. acs.org
Catalyst-Substrate Interactions Influencing Selectivity
The interaction between the catalyst and the substrate is fundamental to controlling selectivity in asymmetric piperidine synthesis. The catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, creates a chiral environment that directs the approach of the substrate, favoring the formation of one stereoisomer over others.
In rhodium-catalyzed reactions, the choice of the chiral ligand is critical. For the asymmetric carbometalation of dihydropyridines, the combination of a rhodium precursor like [Rh(cod)(OH)]₂ with a chiral diphosphine ligand such as (S)-Segphos was found to be optimal for achieving high enantioselectivity. acs.org Deviations from these conditions, including changes to the ligand, typically lead to reduced yield and/or enantioselectivity. acs.org This highlights a specific, favorable interaction between the chiral ligand-metal complex and the dihydropyridine substrate during the key carbometalation step.
Similarly, in the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of alkynes with oxygen-linked alkenyl isocyanates, the catalyst introduces a stereocenter early in the reaction sequence. nih.gov This initial stereocontrol, dictated by the catalyst-substrate interaction, then directs the diastereoselectivity of a subsequent hydrogenation step, leading to polysubstituted piperidinol scaffolds with high diastereomeric ratios (>19:1). nih.gov
Organocatalytic systems also rely on precise catalyst-substrate interactions. In the intramolecular aza-Michael reaction for synthesizing disubstituted piperidines, researchers found that the ratio of the organocatalyst to the co-catalyst plays a key role in the isomerization of the final product, indicating that the catalytic species and its interaction with the substrate influence not only the initial cyclization but also the subsequent stereochemical integrity of the product. nih.gov
The nature of the substrate itself can profoundly influence the outcome. In the Rh-catalyzed carbometalation, dihydroquinoline substrates were found to be more reactive than dihydropyridines. acs.org This difference in reactivity necessitated adjusting the reaction temperature to achieve high enantioselectivity (90% ee) with the dihydroquinoline substrate. acs.org This demonstrates that optimal selectivity depends on a finely tuned match between the catalyst system and the electronic and steric properties of the substrate.
Computational studies have provided deeper insight into these interactions. For the chiral phosphoric acid-catalyzed cyclization of unsaturated acetals, simulations revealed that the reaction does not proceed through a simple vinyl oxocarbenium ion as initially postulated. umich.edu Instead, the mechanism involves the formation of a mixed chiral phosphate (B84403) acetal (B89532) intermediate. This intermediate undergoes a concerted, asynchronous SN2'-like displacement, and the stereoselectivity arises from the transition state of this step, which is directly controlled by the chiral catalyst. umich.edu
| Catalyst System | Substrate Type | Key Finding | Reference |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Dihydropyridine | The specific ligand is crucial for high enantioselectivity (up to 98% ee). | acs.org |
| Rhodium(I) / Chiral Ligand | Alkenyl isocyanate + Alkyne | Catalyst-induced stereocenter controls diastereoselectivity of a subsequent reduction. | nih.gov |
| Quinoline Organocatalyst / TFA | N-tethered alkene | The ratio of catalyst to co-catalyst influences product isomerization. | nih.gov |
| Chiral Phosphoric Acid | Unsaturated acetal | Selectivity originates from a concerted SN2'-like displacement of a mixed chiral phosphate acetal intermediate. | umich.edu |
This table summarizes key findings on how different catalyst systems interact with specific substrates to influence selectivity in piperidine synthesis.
Advanced Characterization and Computational Chemistry of Substituted Piperidines
Computational Chemistry Approaches
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the interactions between a ligand, such as a substituted piperidine (B6355638) derivative, and its biological target at an atomic level. scispace.comnih.gov These methods are crucial in structure-based drug design, offering insights that guide the synthesis and optimization of new therapeutic agents. scispace.com
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov The process involves sampling a wide range of conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to rank the potential poses. scispace.com These scoring functions estimate the binding free energy, with lower scores typically indicating a more favorable interaction. The primary interactions driving the binding process, such as hydrogen bonds, π-π stacking, hydrophobic, and van der Waals interactions, can be identified through this process. scispace.com
Following docking, molecular dynamics simulations are employed to assess the stability and dynamics of the predicted ligand-receptor complex over time. researchgate.net MD simulations provide a more detailed view of the thermodynamic and kinetic properties of the binding event by simulating the motion of atoms and molecules. scispace.comresearchgate.net By running simulations for nanoseconds, researchers can verify the stability of a docking-predicted pose, observe conformational changes in both the ligand and the protein, and analyze the role of surrounding water molecules in the binding pocket. scispace.comresearchgate.net The stability of the complex is often evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) over the simulation period; a stable complex will typically show RMSD values within a narrow range (e.g., 2–3 Å). frontiersin.org
A practical application of these techniques was demonstrated in a study focused on identifying novel piperidine derivatives as inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net Researchers developed a group-based QSAR model for piperidine-derived compounds and used it to create a combinatorial library of potential inhibitors. These molecules were then docked into the HDM2 protein. The top-scoring compounds, which exhibited strong binding energies, were selected for further analysis using molecular dynamics simulations to confirm the stability of their binding poses and to understand the mechanism of interaction with the HDM2 target. researchgate.net
Conformational Analysis of Substituted Piperidine Scaffolds
The three-dimensional shape, or conformation, of a substituted piperidine is critical to its biological activity and chemical properties. Computational chemistry, often in conjunction with experimental techniques like NMR spectroscopy, provides deep insights into the conformational preferences of these scaffolds. d-nb.infonih.gov
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the introduction of substituents significantly influences the equilibrium between different chair conformers and the orientation (axial vs. equatorial) of the substituents. Factors governing these preferences include steric repulsion, charge-dipole interactions, and hyperconjugation. d-nb.inforesearchgate.net
A systematic study of fluorinated piperidines using both NMR spectroscopy and Density Functional Theory (DFT) calculations (M06-2X/def2-QZVPP) revealed a strong preference for the fluorine atom to occupy an axial position. d-nb.infonih.gov This "axial-F preference" is attributed to a combination of delocalization forces, including charge-dipole interactions and hyperconjugation. nih.gov The study also highlighted the significant role of the solvent, showing that increasing solvent polarity can further stabilize the more polar axial conformer. d-nb.info For instance, in the case of a 4-fluoropiperidinium salt, the equatorial conformer, which possesses a larger dipole moment, was found to be dominant in aqueous solution, demonstrating that solvation effects can sometimes override intrinsic conformational preferences observed in the gas phase or less polar solvents. d-nb.info
Further computational studies on disubstituted piperidines have underscored the complexity of these systems. For 2,3-disubstituted piperidines, DFT calculations showed that cis isomers are more reactive in certain reactions than their trans counterparts. nih.gov This difference in reactivity was linked to a strong preference for the acylation to occur on conformers where the α-substituent is in the axial position. nih.gov
The analysis of crystallographic data from repositories like the Cambridge Structural Database (CSD) also serves as a valuable resource for understanding the low-energy conformations of piperidine derivatives, which are directly relevant to their protein-bound states in structure-based drug design. acs.org
| Compound/Analogue | Substituent Position(s) | Observed Conformational Preference | Computational Method | Key Finding | Reference |
| 3-Fluoropiperidine (HCl/NH analogues) | 3-Fluoro | High axial preference | DFT (M06-2X/def2-QZVPP) | Axial conformer is stabilized by delocalization forces and solvent polarity. | d-nb.info, researchgate.net |
| 3,5-Difluoropiperidine (TFA/HCl/NH analogues) | 3,5-Difluoro | High axial preference | DFT (M06-2X/def2-QZVPP) | All-cis-(multi)fluorinated piperidines show a strong axial preference. | nih.gov, researchgate.net |
| cis-3-Fluoro-4-methylpiperidine | 3-Fluoro, 4-Methyl | Exclusive axial orientation for fluorine | DFT (M06-2X/def2-QZVPP) | Fluorine atoms adopt an exclusively axial orientation. | d-nb.info |
| cis-2,3-Dimethylpiperidine | 2,3-Dimethyl | Faster acylation rate than trans isomer | DFT | Reactive conformer requires the α-substituent to be in the axial position. | nih.gov |
| 4-Fluoropiperidinium salt | 4-Fluoro | Equatorial conformer dominant in water | DFT | The conformer with the larger dipole moment is stabilized in polar solution. | d-nb.info |
Theoretical Modeling of Reactivity and Selectivity
Theoretical modeling is instrumental in understanding and predicting the reactivity and selectivity of chemical reactions involving substituted piperidines. By using computational methods like Density Functional Theory (DFT), chemists can model reaction pathways, calculate transition state energies, and rationalize experimental outcomes. nih.govdntb.gov.ua
One area where this has been particularly insightful is in Nucleophilic Aromatic Substitution (SNAr) reactions, where piperidines often act as nucleophiles. dntb.gov.ua Kinetic studies of the reactions between substituted nitropyridines and secondary amines, including piperidine, have been rationalized using DFT calculations. These studies confirm that the reaction proceeds via a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. dntb.gov.ua Theoretical calculations can identify the most electrophilic center on the substrate, correctly predicting the site of attack. dntb.gov.ua More advanced models aim to create broadly applicable quantitative structure-reactivity relationships (QSRR) for SNAr reactions. rsc.org These models use computationally derived descriptors, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the reaction center, to predict reaction rates and regioselectivity with high accuracy. chemrxiv.org While a lower LUMO energy generally correlates with faster reaction rates, this is not universally true, and multivariate models provide more robust predictions. rsc.orgchemrxiv.org
Theoretical modeling has also been crucial in explaining the selectivity observed in the kinetic resolution of disubstituted piperidines. nih.gov A study on the enantioselective acylation of 2,3-, 2,4-, and 2,5-disubstituted piperidines revealed significant differences in reactivity and selectivity between cis and trans isomers. nih.govethz.ch DFT calculations of the transition states for the acyl transfer showed a strong preference for the reaction to proceed through a conformer where the substituent at the α-carbon (the carbon adjacent to the nitrogen) occupies an axial position. This conformational requirement explains why cis-2,3-disubstituted piperidines, which can more readily adopt this reactive conformation, undergo kinetic resolution more efficiently than their trans counterparts. nih.gov
| Reaction Type | Piperidine Role | Computational Method | Key Finding | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile | DFT/B3LYP | The Brønsted-type plots are linear, indicating the first step is rate-determining. DFT calculations identify the most electrophilic carbon center. | dntb.gov.ua |
| Kinetic Resolution (Enantioselective Acylation) | Substrate | DFT | Reactivity and selectivity are highly dependent on conformation; there is a strong preference for acylation of conformers with an axial α-substituent. | nih.gov |
| SNAr Reactivity Prediction | Nucleophile | Multivariate Linear Regression (using DFT descriptors) | A model using LUMO energy and ESP values can accurately predict relative reactivity and site selectivity for complex substrates. | rsc.org, chemrxiv.org |
Structure Activity Relationship Sar Studies and Bioisosteric Design for Substituted Piperidines
Rational Design and Optimization of Substituted Piperidine (B6355638) Scaffolds
The rational design and optimization of substituted piperidine scaffolds are a cornerstone of modern medicinal chemistry, aimed at enhancing therapeutic efficacy and refining pharmacokinetic profiles. The piperidine ring, a prevalent motif in numerous approved drugs, serves as a versatile scaffold that can be strategically modified to improve biological activity and drug-like properties. researchgate.netthieme-connect.comresearchgate.net
A key aspect of rational design involves understanding the structure-activity relationships (SAR) that govern the interaction of piperidine-containing molecules with their biological targets. For instance, in the development of farnesyl-protein transferase (FPT) inhibitors, a comprehensive SAR study of compounds with substitutions at the 3-position of a tricyclic pyridine (B92270) ring system revealed that chloro, bromo, and iodo analogues were equipotent, while the fluoro analogue was significantly less active. acs.org This study also demonstrated that small alkyl substituents like a methyl group led to potent FPT inhibition, whereas bulky groups such as tert-butyl or phenyl resulted in inactive compounds. acs.org
Optimization strategies often focus on modifying the piperidine scaffold to improve metabolic stability and aqueous solubility. thieme-connect.comacs.org Introducing substituents at the 2-position of the piperidine ring has been shown to effectively increase the aqueous solubility of certain compounds. thieme-connect.com Furthermore, replacing a flexible poly(ethylene glycol) (PEG) linker with a more rigid, nitrogen heterocycle-containing linker can be beneficial, provided there is an optimal combination of substitution patterns on both the E3 ligase and the target protein ligands in the context of Proteolysis Targeting Chimeras (PROTACs). acs.orgbiorxiv.org
The spatial arrangement of substituents on the piperidine ring is also critical. In the design of p53-hDM2 inhibitors, a SAR study of 4-substituted piperidines, guided by the structural information from a screening hit, led to the identification of a compound with good potency and excellent CYP450 profiles. nih.gov Similarly, in the context of developing cocaine antagonists, modifying the piperidine nitrogen with various alkyl and aryl groups revealed that an N-(4-chlorobenzyl) substituent on a methylphenidate analog resulted in higher potency compared to the parent compound. benthamdirect.com
Computational modeling and structure-based design are invaluable tools in the rational design process. nih.gov They allow for the prediction of binding affinities and the visualization of how different substitutions on the piperidine scaffold might interact with the target protein, thereby guiding the synthesis of more potent and selective molecules. acs.orgnih.gov
Table 1: Impact of Substitution on the Biological Activity of Piperidine Scaffolds
| Compound Class | Substitution Position/Type | Effect on Activity | Reference |
|---|---|---|---|
| FPT Inhibitors | 3-position (tricyclic system): Chloro, Bromo, Iodo | Equipotent | acs.org |
| FPT Inhibitors | 3-position (tricyclic system): Fluoro | Decreased activity | acs.org |
| FPT Inhibitors | 3-position (tricyclic system): Methyl | Potent inhibition | acs.org |
| FPT Inhibitors | 3-position (tricyclic system): tert-Butyl, Phenyl | Inactive | acs.org |
| MeV-RdRp Inhibitors | 2-position of piperidine ring | Enhanced aqueous solubility | thieme-connect.com |
| Cocaine Antagonists (Methylphenidate analogs) | N-alkylation with 4-chlorobenzyl group | Increased potency | benthamdirect.com |
| p53-hDM2 Inhibitors | 4-substituted piperidines | Good potency and CYP450 profiles | nih.gov |
Bioisosteric Replacement Strategies for Piperidine Heterocycle
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the physicochemical and biological properties of a lead compound. chemrxiv.orgchemrxiv.org For the piperidine heterocycle, which is a dominant fragment in drug discovery, this approach is often employed to address liabilities such as metabolic instability while improving potency and absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netchemrxiv.org
Strained spirocycles have emerged as valuable bioisosteres for common ring systems in drug molecules. rsc.org Among these, azaspiro[3.3]heptanes have gained significant attention as replacements for the piperidine ring. rsc.orgresearchgate.net
2-Azaspiro[3.3]heptane was introduced as a more water-soluble bioisostere for the piperidine core. rsc.org Its unique three-dimensional structure and high fraction of sp³-hybridized carbons make it a valuable tool for addressing issues like metabolic instability and excessive lipophilicity in drug design. The spirocyclic nature of 2-azaspiro[3.3]heptane allows it to mimic the spatial arrangement of piperidine, enabling it to bind to similar biological targets. For example, replacing the piperidine fragment in the anesthetic drug Bupivacaine with a spirocyclic amino acid based on the 2-azaspiro[3.3]heptane scaffold resulted in an analog with enhanced activity and a longer duration of action. univ.kiev.ua The 2-substituted piperidine core is found in numerous FDA-approved drugs, and the synthesis of their spirocyclic analogues, such as 1-substituted 2-azaspiro[3.3]heptanes, has been explored to expand the chemical space for drug discovery. nih.gov
1-Azaspiro[3.3]heptane is considered a new-generation bioisostere of piperidine. rsc.org It has been synthesized, characterized, and biologically validated as a piperidine mimic. nih.govenamine.net A key synthetic step involves the thermal [2+2] cycloaddition of endocyclic alkenes with Graf's isocyanate, followed by reduction of the resulting spirocyclic β-lactam. nih.govenamine.net Similar to its 2-aza counterpart, incorporating the 1-azaspiro[3.3]heptane core into Bupivacaine instead of the piperidine fragment yielded a new, patent-free analogue with high activity. researchgate.netnih.govenamine.net Computational studies have shown that 1-azaspiro[3.3]heptane exhibits similar geometric parameters (bond distances and angles) to 1,2-disubstituted piperidines, further supporting its role as a suitable bioisostere. researchgate.net
Table 2: Comparison of Piperidine and its Azaspiro[3.3]heptane Bioisosteres
| Compound | Key Features as a Bioisostere | Reported Applications/Advantages | Reference |
|---|---|---|---|
| 2-Azaspiro[3.3]heptane | More water-soluble than piperidine; mimics spatial arrangement of piperidine. | Addresses metabolic instability and high lipophilicity; enhanced activity in Bupivacaine analog. | rsc.orguniv.kiev.ua |
| 1-Azaspiro[3.3]heptane | New-generation bioisostere; similar geometric parameters to piperidine. | High activity in Bupivacaine analog; provides a patent-free alternative. | rsc.orgresearchgate.netnih.govenamine.net |
A recent and innovative approach to piperidine bioisosterism involves the use of Dewar pyridines. chemrxiv.orgchemrxiv.org Specifically, 4H-Dewar pyridines (4H-DP) have been explored as rigid, programmable isosteres for both equatorially and axially substituted piperidines. researchgate.netchemrxiv.orgchemrxiv.org These strained bicyclic structures offer precise control over the spatial orientation of exit vectors and rigidify the core without increasing the molecular weight, which can be a significant advantage in drug design. chemrxiv.orgthieme-connect.com
The development of 4H-Dewar pyridines as piperidine isosteres is particularly attractive because 4-substituted piperidines are privileged fragments in drug discovery but can present metabolic liabilities. researchgate.netthieme-connect.comthieme-connect.com Computational studies, including exit vector analysis (EVA), have demonstrated a strong topological similarity between 4H-Dewar pyridines and the parent piperidine ring system. researchgate.netchemrxiv.org The interatomic distances and the directionality of the exit vectors in 4H-Dewar pyridines match well with those of piperidine, and both fragments occupy a nearly identical volume. chemrxiv.orgthieme-connect.comthieme-connect.com
A significant advantage of Dewar pyridines is their accessibility. researchgate.netchemrxiv.orgchemrxiv.org They can be readily synthesized from inexpensive pyridines through dearomatization processes, such as a light-mediated 4π-electrocyclization, without the need for costly catalysts or reagents. chemrxiv.orgthieme-connect.comthieme-connect.com The versatility of this chemistry allows for the stereospecific formation of either equatorially or axially substituted piperidine isosteres. thieme-connect.comthieme-connect.com The wide range of available reactivities enables the incorporation of 4H-Dewar pyridines into various structural contexts, providing medicinal chemists with a valuable tool for making subtle yet impactful structural modifications. researchgate.netchemrxiv.orgchemrxiv.org
Impact of Stereochemistry on Biological Activity and SAR
The stereochemistry of the piperidine ring and its substituents has a profound effect on the biological activity and structure-activity relationships of drug candidates. thieme-connect.comnih.gov Introducing a chiral center into the piperidine ring can lead to configurational isomers that may fit differently into the binding pocket of a target protein, thereby enhancing biological activity and selectivity. thieme-connect.comresearchgate.net
For example, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues that act as monoamine transporter inhibitors, the stereochemistry of the 3,4-disubstituted piperidine ring was critical for determining selectivity. nih.govacs.org The (-)-cis analogues showed dopamine (B1211576) transporter/norepinephrine transporter (DAT/NET) selectivity, similar to the (+)-trans analogues. nih.gov In contrast, the (-)-trans and (+)-cis isomers exhibited serotonin (B10506) transporter (SERT) or SERT/NET selectivity. nih.gov One particular compound, (+)-cis-5b, displayed a low nanomolar Ki for NET with significantly lower potency at DAT and SERT, highlighting the potential of stereochemical control to generate highly selective ligands. nih.govacs.org
In another study, a new series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives were synthesized, and their stereochemistry was found to influence their antibacterial, antifungal, and anthelmintic activities. nih.gov For instance, (2S,3R,4S,6R)-3-methyl-4-ethyl-2,6-di(furan-2-yl)piperidin-4-ol showed excellent antibacterial activity against S. aureus and good antifungal activity against various fungi. tandfonline.com The study concluded that the presence of a methyl substituent at the C(3) position was a key pharmacophore for anthelmintic activity, and the activity was further enhanced by a p-methyl substituent on the phenyl ring. tandfonline.com However, the introduction of steric hindrance around the hydroxyl group, as seen in (2S,3R,4R,6R)-3-methyl-4-(propan-2-yl)-2,6-diarylpiperidin-4-ol, led to a decrease in both antibacterial and antifungal activities. tandfonline.com
Applications of Substituted Piperidines in Chemical Biology Research
Design and Synthesis of Piperidine-Based Chemical Probes for Biological Systems
Chemical probes are essential molecules designed to study and visualize biological processes in living systems. rsc.org The piperidine (B6355638) scaffold provides a versatile and robust framework for creating such probes, allowing for precise modifications to target specific enzymes, receptors, and pathways. chemshuttle.com The design of these probes often involves incorporating functionalities that can interact with, label, or report on a biological target.
A key strategy in probe development is activity-based protein profiling (ABPP), which utilizes reactive probes to covalently label active enzymes in complex proteomes. nih.gov Researchers have successfully developed piperidine-based probes for this purpose. For instance, a class of inhibitors known as 1,2,3-triazole ureas (1,2,3-TUs) featuring a substituted piperidine ring has been created to act as selective chemical probes. nih.gov These probes were specifically engineered to irreversibly inactivate serine hydrolases, including diacylglycerol lipase-β (DAGLβ), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The development process involved creating a range of probes, including biotinylated and alkyne-tagged versions, to facilitate enzyme enrichment and proteome-wide selectivity analysis via mass spectrometry. nih.gov
Another powerful approach is photoaffinity labeling, where a photoreactive group is attached to the piperidine-based molecule. Piperine (B192125), a well-known natural product containing a piperidine moiety, has been the subject of such research. rsc.org To uncover its biological targets, photoaffinity probes like PIP-1 and PIP-2 were designed and synthesized. rsc.org These probes retain the core bioactivity of piperine while incorporating a group that, upon exposure to UV light, forms a covalent bond with nearby proteins. rsc.org This technique allowed for the "fishing" and subsequent identification of protein targets from the proteome, with results suggesting that the growth factor TGFβ1 may be a potential target involved in piperine's effects on neurological diseases. rsc.org
The design of these probes relies on structure-based principles and often involves synthesizing a series of derivatives to establish a clear structure-activity relationship (SAR). nih.govnih.gov The versatility of the piperidine structure allows for multiple points of chemical modification, enabling researchers to fine-tune the probe's properties to achieve desired selectivity and efficacy for studying biological systems. chemshuttle.com
Table 1: Examples of Piperidine-Based Chemical Probes
| Probe Class / Name | Probe Type | Biological Target / System | Research Application |
|---|---|---|---|
| (2-substituted)-piperidyl-1,2,3-Triazole Ureas | Activity-Based Probe (Irreversible Inhibitor) | Diacylglycerol Lipase-β (DAGLβ) / Serine Hydrolases | Selectively inactivate and profile enzymes in the endocannabinoid biosynthetic pathway. nih.gov |
| PIP-1 and PIP-2 | Photoaffinity Probe | Potential protein targets of Piperine (e.g., TGFβ1) | Identify and visualize the molecular targets of a natural product within the proteome. rsc.org |
| 3-((3-(piperidin-4-yl)phenyl)amino)piperidine-2,6-dione | Scaffold / Building Block | General (Platform for functionalization) | Serves as a versatile chemical tool for developing novel probes due to multiple modification points. chemshuttle.com |
| N-benzyl-piperidine linked multipotent molecules | Multi-Target-Directed Ligand | Acetylcholinesterase (AChE) and free radicals | Designed as potential agents for Alzheimer's disease by combining AChE inhibition with antioxidant activity. ajchem-a.com |
Exploration of Novel Molecular Spaces Enabled by Advanced Piperidine Synthesis
The exploration of novel molecular space is a critical objective in modern drug discovery, aiming to move beyond chemically "flat" molecules to more complex, three-dimensional (3D) structures. nih.govnews-medical.net Saturated heterocycles like piperidine are ideal starting points for building these 3D fragments. nih.govrsc.org However, accessing a wide diversity of substituted piperidines, particularly with precise control over stereochemistry, has historically been a challenge. Recent advances in synthetic organic chemistry are overcoming these hurdles, unlocking new areas of chemical space for biological and medicinal exploration. nih.govnews-medical.net
One major advancement lies in the systematic synthesis of numerous regio- and diastereoisomers of substituted piperidines. nih.govwhiterose.ac.uk For example, researchers have developed general methods to produce 20 different regio- and diastereoisomers of methyl-substituted pipecolinates. nih.govrsc.org These methods include the hydrogenation of pyridine (B92270) precursors to yield cis-isomers, followed by base-mediated epimerization to access the corresponding trans-diastereoisomers. nih.govwhiterose.ac.uk Furthermore, techniques like diastereoselective lithiation and trapping have been employed to obtain specific isomers in high yield. nih.govwhiterose.ac.uk Analysis of virtual libraries derived from these isomers confirms that they are highly three-dimensional and possess excellent properties for use in fragment-based drug discovery campaigns. nih.govwhiterose.ac.uk
More recently, a groundbreaking two-step method has been developed that combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.netsciencedaily.com This modular approach dramatically simplifies the synthesis of complex piperidines. news-medical.net The first step uses an enzyme to selectively add a hydroxyl group to the piperidine ring, a process that is highly specific. news-medical.net The second step employs nickel electrocatalysis for a radical cross-coupling reaction, efficiently forming new carbon-carbon bonds without the need for cumbersome protecting groups or expensive precious metal catalysts like palladium. news-medical.net This streamlined process has been used to synthesize high-value piperidines, reducing synthetic routes that previously took 7-17 steps down to just 2-5 steps. sciencedaily.com This innovation not only accelerates the synthesis of known valuable compounds but also makes previously inaccessible or prohibitively expensive molecules available for drug discovery programs, effectively unlocking new molecular spaces. news-medical.netsciencedaily.com These advanced synthetic tools are essential for populating screening libraries with diverse, 3D-rich piperidine derivatives, thereby increasing the probability of discovering novel, biologically active compounds. ajchem-a.comnih.gov
Table 2: Advanced Synthetic Methods for Piperidine Diversification
| Synthetic Method | Key Features | Impact on Molecular Space Exploration |
|---|---|---|
| Pyridine Hydrogenation & Epimerization | Systematic access to both cis and trans diastereoisomers from a common precursor. nih.gov | Enables the creation of libraries of piperidine fragments with defined 3D shapes for screening. nih.govrsc.org |
| Diastereoselective Lithiation/Trapping | Provides excellent yield and stereoselectivity for specific isomers that may be difficult to access otherwise. whiterose.ac.uk | Allows for precise control over substitution patterns, expanding the diversity of available 3D scaffolds. nih.gov |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | A modular, two-step process that combines enzymatic selectivity with modern cross-coupling. news-medical.netsciencedaily.com | Drastically simplifies the synthesis of complex 3D piperidines, making previously inaccessible molecular space available for drug discovery. news-medical.netsciencedaily.com |
| Palladium(II)-catalyzed 1,3-chirality Transfer | A general procedure for preparing 2- and 2,6-substituted piperidines from allylic alcohols. ajchem-a.com | Facilitates the synthesis of chiral piperidines like the natural product coniine. ajchem-a.com |
| Gold(I)-catalyzed Oxidative Amination | Allows for the difunctionalization of non-activated alkenes to form substituted piperidines. nih.gov | Provides a route to form the N-heterocycle while simultaneously introducing an oxygen-containing substituent. nih.gov |
Q & A
Q. What are the critical steps in designing synthetic routes for substituted piperidines-1 to ensure reproducibility?
- Methodological Answer : Synthetic routes should prioritize regioselectivity and stereochemical control. Begin by reviewing established protocols for analogous piperidine derivatives, then optimize reaction conditions (e.g., solvent, temperature, catalysts) using Design of Experiments (DoE) principles. Validate intermediates via NMR and HPLC (>95% purity) and cross-reference with spectral databases. For novel compounds, confirm identity via X-ray crystallography or 2D NMR . Adhere to reporting standards by detailing all synthetic steps, including failed attempts, to aid reproducibility .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : Use H, C, and DEPT-135 spectra to confirm backbone structure and substituent positions.
- HPLC/MS : Quantify purity and detect trace impurities.
- Elemental Analysis : Validate empirical formulas for new compounds.
- X-ray Diffraction : Resolve stereochemistry for chiral centers.
Triplicate measurements ensure reliability; report mean ± SEM .
Q. What in vitro screening strategies are recommended for evaluating the biological activity of this compound?
- Methodological Answer : Use tiered assays:
Primary Screening : High-throughput assays (e.g., enzyme inhibition, receptor binding) to identify hits.
Secondary Validation : Dose-response curves (IC/EC) with positive/negative controls.
Selectivity Profiling : Test against related targets to minimize off-target effects.
For immunomodulatory studies, include chemokine receptor assays (e.g., CCR5/CXCR4) and transcriptomic analysis of innate immunity markers .
Advanced Research Questions
Q. How can transcriptomic data resolve contradictions in the reported biological mechanisms of this compound?
- Methodological Answer : Perform RNA sequencing on treated cell lines or tissues to identify differentially expressed genes (DEGs). Use bioinformatics tools (e.g., DAVID, STRING) to map pathways (e.g., chemokine signaling, complement activation). Compare datasets across studies to isolate context-dependent effects (e.g., cell type, dosage). For example, persistent innate immunity gene expression in long-term T1D models may explain divergent outcomes in acute vs. chronic studies .
Q. What statistical approaches address variability in this compound activity across in vivo and in vitro models?
- Methodological Answer : Apply mixed-effects models to account for interspecies differences and batch effects. Normalize data using housekeeping genes (e.g., GAPDH) validated via geNorm or BestKeeper algorithms. For preclinical discrepancies, conduct meta-analyses with inclusion criteria weighted by model relevance (e.g., humanized mice vs. primary cell cultures) .
Q. How do researchers establish structure-activity relationships (SAR) for this compound with conflicting bioactivity data?
- Methodological Answer :
- Step 1 : Cluster compounds by substituent groups (e.g., electron-withdrawing, bulky).
- Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CCR5.
- Step 3 : Validate hypotheses via site-directed mutagenesis or functional assays (e.g., calcium flux).
Cross-reference with Table 4 (bioactivity data) to prioritize synthetic modifications .
Q. What strategies mitigate reproducibility challenges in synthesizing this compound?
- Methodological Answer :
- Documentation : Publish detailed protocols with reaction monitoring (TLC, GC-MS) and troubleshooting notes.
- Collaboration : Share intermediates with third-party labs for independent replication.
- Automation : Use flow chemistry to standardize reaction conditions .
Data Presentation and Ethical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
